molecular formula C8H19O4PS B14518115 Diethyl 3-sulfanylbutan-2-yl phosphate CAS No. 62753-18-8

Diethyl 3-sulfanylbutan-2-yl phosphate

Cat. No.: B14518115
CAS No.: 62753-18-8
M. Wt: 242.28 g/mol
InChI Key: FOFSPSIUFDKCMX-UHFFFAOYSA-N
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Description

Diethyl 3-sulfanylbutan-2-yl phosphate is an organophosphorus compound with the molecular formula C8H19O4PS. This compound is characterized by the presence of a phosphate group, a sulfanyl group, and a butan-2-yl chain. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-sulfanylbutan-2-yl phosphate typically involves the reaction of diethyl phosphite with a suitable sulfanyl-containing butan-2-yl derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-sulfanylbutan-2-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various phosphonate derivatives .

Scientific Research Applications

Diethyl 3-sulfanylbutan-2-yl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-sulfanylbutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can mimic natural phosphate substrates, allowing the compound to inhibit or modify enzyme activity. The sulfanyl group can also interact with thiol-containing proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3-sulfanylbutan-2-yl phosphate is unique due to the specific positioning of the sulfanyl group on the butan-2-yl chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and biological applications .

Properties

CAS No.

62753-18-8

Molecular Formula

C8H19O4PS

Molecular Weight

242.28 g/mol

IUPAC Name

diethyl 3-sulfanylbutan-2-yl phosphate

InChI

InChI=1S/C8H19O4PS/c1-5-10-13(9,11-6-2)12-7(3)8(4)14/h7-8,14H,5-6H2,1-4H3

InChI Key

FOFSPSIUFDKCMX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(C)C(C)S

Origin of Product

United States

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